molecular formula C10H11NO4 B1675680 LY367385 CAS No. 198419-91-9

LY367385

Cat. No.: B1675680
CAS No.: 198419-91-9
M. Wt: 209.20 g/mol
InChI Key: SGIKDIUCJAUSRD-QMMMGPOBSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

LY367385 interacts with the mGluR1a receptor, where it acts as a selective antagonist . It has an IC50 value of 8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis . Its action on mGluR5a is negligible, and it has no significant effect on group II and III receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the activity of the mGluR1a receptor, thereby affecting cell signaling pathways . It has been shown to reverse both the increase of excitatory transmission and the decrease of inhibitory transmission in certain pain models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mGluR1a receptor and acting as an antagonist . This binding interaction inhibits the receptor’s activity, leading to changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to produce a rapid, transient suppression of sound-induced clonic seizures in DBA/2 mice when administered at a dosage resulting in a median effective dose (ED50) of 12 nM .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its role as a mGluR1a antagonist, it is likely to be involved in pathways related to glutamate signaling .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not clearly defined in the available literature. Given its role as a mGluR1a antagonist, it is likely to be localized at the cell membrane where the mGluR1a receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 367385 involves the reaction of 2-methylbenzeneacetic acid with ammonia and carbon dioxide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of LY 367385 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

LY 367385 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the function and modulation of metabotropic glutamate receptors.

    Biology: Employed in experiments to understand the role of mGluR1a in cellular signaling and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmacological agents targeting mGluR1a

Comparison with Similar Compounds

Uniqueness: LY 367385 is unique due to its high selectivity and potency for mGluR1a, making it a valuable tool in neuroscience research. Its ability to provide neuroprotection and anticonvulsant effects without significantly affecting other receptor subtypes sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKDIUCJAUSRD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042563
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198419-91-9
Record name (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198419-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-4-carboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-367385
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Racemic 2-(4-carboxy-2-methylphenyl)glycine (9.2 g, 44 mmol) and D-lysine (6.43 g, 44 mmol) were dissolved in warm water (60 ml). The solution was filtered to remove trace insolubles and then diluted with methanol (200 ml) and diethyl ether (20 ml). An initial precipitate was removed by filtration and the filtrate allowed to stand. After 6 hours the supernatant was decanted from solid and the solid washed with methanol. The solid was then re-crystallised twice from water-methanol and the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether. The white crystals were dried in vacuo, dissolved in water and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted with water, and 10% pyridine in water, fractions collected from the pyridine-water elution were combined and evaporated to dryness. The product was partially dissolved in water and freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 5-(4-cyano-2-methylphenyl)hydantoin (1.1 g, 5.2 mmol) in aqueous sodium hydroxide (2M, 12 ml) was heated to 120° C. for 17 hours in a PTFE lined stainless steel sealed reaction vessel. The cooled mixture was acidified with glacial acetic acid (1.4 ml) and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted sequentially with water, tetrahydrofuran-water (1:1), water and 10% pyridine in water. Fractions collected from the pyridine-water elution were combined and evaporated to dryness, redissolved in water and freeze-dried to give the title compound as a white powder, m.p. >250° C.
Name
5-(4-cyano-2-methylphenyl)hydantoin
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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